molecular formula C24H26ClNO3 B10783662 4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol;hydrochloride

4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol;hydrochloride

Cat. No.: B10783662
M. Wt: 411.9 g/mol
InChI Key: WVIKMAFTKZTBFM-UHFFFAOYSA-N
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Description

4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a phenol group, an isoquinoline moiety, and a hydrochloride salt, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol;hydrochloride typically involves multiple steps:

    Formation of the Isoquinoline Moiety: The isoquinoline core can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride.

    Attachment of the Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Coupling with Phenyl Group: The isoquinoline derivative is then coupled with a phenyl group through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst like aluminum chloride.

    Introduction of the Phenol Group: The phenol group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The isoquinoline moiety can be reduced to tetrahydroisoquinoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Receptor Binding Studies: Useful in studying interactions with biological receptors.

Medicine

    Drug Development: Potential lead compound for developing new pharmaceuticals targeting neurological or cardiovascular diseases.

Industry

    Material Science: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds, while the isoquinoline moiety can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2-Methoxyphenyl)phenyl]phenol
  • 4-[4-(3,4-Dimethoxyphenyl)phenyl]phenol
  • 4-[4-(Isoquinolin-2-yl)phenyl]phenol

Uniqueness

4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol;hydrochloride is unique due to the presence of both the dimethoxy groups and the isoquinoline moiety, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3.ClH/c1-27-23-13-20-11-12-25(16-21(20)14-24(23)28-2)15-17-3-5-18(6-4-17)19-7-9-22(26)10-8-19;/h3-10,13-14,26H,11-12,15-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIKMAFTKZTBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=CC=C(C=C3)C4=CC=C(C=C4)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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